(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring
Mechanism of Action
Mode of Action
The oxazole ring in “(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate” is a heterocyclic compound, which means it likely interacts with biological targets through a variety of bonding interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Oxazole-containing compounds are often involved in interactions with enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the oxazole ring could influence these properties, as heterocycles are often associated with improved pharmacokinetic profiles .
Result of Action
Given the biological activity associated with oxazole-containing compounds, it could potentially have a range of effects depending on its specific targets .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its behavior .
Biochemical Analysis
Biochemical Properties
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting cellular communication and response mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to a decrease in their levels and subsequent metabolic alterations .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its entry into cells, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® or Burgess’ reagent . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the dimethylsulfamoyl group is often added via sulfonation reactions using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using commercial manganese dioxide in a packed reactor . This method allows for precise control over reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions, typically employing catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride)
Major Products Formed
Oxidation: Formation of oxazoles
Reduction: Formation of reduced oxazole derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is unique due to its combination of a phenyl group and a dimethylsulfamoyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds and advanced materials.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21(2)27(23,24)17-10-8-15(9-11-17)19(22)25-13-16-12-18(26-20-16)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHUUGZIHDPVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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